molecular formula C22H19N3O4 B11183903 methyl 5-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

methyl 5-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11183903
M. Wt: 389.4 g/mol
InChI Key: YKOAZBNHTNURJL-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a complex organic compound belonging to the pyrazolo[4,3-c]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as a methoxybenzyl group, a phenyl group, and a carboxylate ester. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-ketoester.

    Fusing the Pyrazole and Pyridine Rings: The pyrazole ring is then fused with a pyridine ring through a series of cyclization reactions.

    Introduction of Substituents: The methoxybenzyl, phenyl, and carboxylate ester groups are introduced through various substitution reactions, often involving reagents such as methoxybenzyl chloride, phenylboronic acid, and methyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Methyl 5-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting their activity, and thereby exerting its effects. For example, it may inhibit protein kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Methyl 5-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate can be compared with other similar compounds, such as:

    Methyl Pyridine-2-carboxylate: A simpler compound with a pyridine ring and a carboxylate ester group.

    5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2: A compound with a thiazole ring fused to a pyridine ring.

    Indole Derivatives: Compounds with an indole ring system, which share some structural similarities with the pyrazolo[4,3-c]pyridine scaffold.

The uniqueness of this compound lies in its specific substituents and the combination of the pyrazole and pyridine rings, which confer distinct chemical and biological properties.

Biological Activity

Methyl 5-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O4C_{21}H_{22}N_{2}O_{4} with a molecular weight of approximately 366.41 g/mol. The compound features a pyrazolo[4,3-c]pyridine core, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies indicate that pyrazolo[4,3-c]pyridines exhibit potent anticancer properties. For instance, compounds structurally related to methyl 5-(2-methoxybenzyl)-3-oxo have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory activity against several enzymes:

  • Carbonic Anhydrase : Certain derivatives have shown promising inhibition against human isoforms hCA I and hCA II, which are implicated in tumor growth and metastasis .
  • Cyclin-dependent Kinases (CDKs) : Pyrazolo[4,3-c]pyridines have been reported to inhibit CDKs, contributing to their anticancer effects .

Neuroprotective Effects

Methyl 5-(2-methoxybenzyl)-3-oxo has been identified as a multi-target directed ligand (MTDL) with neuroprotective properties. It interacts with key targets such as β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β), which are crucial in Alzheimer's disease pathology. The compound has been shown to reduce amyloid-beta formation by modulating the expression levels of amyloid precursor protein (APP) and BACE .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Amyloid Formation : By downregulating APP and BACE levels.
  • Anti-inflammatory Effects : The compound influences oxidative stress responses and inflammatory pathways, which are critical in neurodegenerative diseases .
  • Cell Cycle Regulation : Induction of cell cycle arrest in cancer cells through CDK inhibition.

Case Studies

  • Breast Cancer Cell Lines : A study evaluated the antiproliferative effects of methyl 5-(2-methoxybenzyl)-3-oxo on MCF-7 cells using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
  • Neuroprotection in Animal Models : In vivo studies demonstrated that administration of the compound in transgenic mouse models reduced cognitive decline associated with Alzheimer's disease by decreasing amyloid plaque deposition.

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectReference
AnticancerCytotoxicity in MCF-7 cells
Enzyme InhibitionhCA I and hCA II
NeuroprotectionReduces amyloid-beta formation
Cell Cycle RegulationCDK inhibition

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

methyl 5-[(2-methoxyphenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C22H19N3O4/c1-28-19-11-7-6-8-15(19)12-24-13-17-20(18(14-24)22(27)29-2)23-25(21(17)26)16-9-4-3-5-10-16/h3-11,13-14H,12H2,1-2H3

InChI Key

YKOAZBNHTNURJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)OC

Origin of Product

United States

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